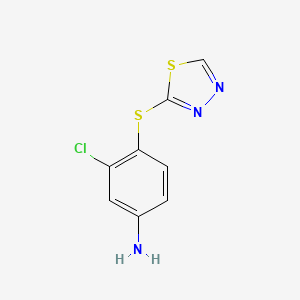

3-Chloro-4-(1,3,4-thiadiazol-2-ylsulfanyl)aniline

Beschreibung

Chemical Identity and Structural Significance

3-Chloro-4-(1,3,4-thiadiazol-2-ylsulfanyl)aniline possesses the molecular formula C8H6ClN3S2 and exhibits a molecular weight of 243.74 daltons. The compound is officially registered under Chemical Abstracts Service number 1019441-76-9, providing unambiguous identification within the global chemical literature. The International Union of Pure and Applied Chemistry systematic name for this molecule is 3-chloro-4-(1,3,4-thiadiazol-2-ylsulfanyl)phenylamine, which precisely describes its structural composition.

The molecular architecture of 3-Chloro-4-(1,3,4-thiadiazol-2-ylsulfanyl)aniline demonstrates remarkable structural complexity through the integration of multiple heterocyclic and aromatic systems. The compound features a benzene ring substituted with both an amino group and a chlorine atom, creating a chloroaniline moiety that serves as the foundational aromatic framework. The para position relative to the amino group contains a sulfur atom that forms a covalent bridge to a 1,3,4-thiadiazole ring system. This thiadiazole heterocycle contains two nitrogen atoms and one sulfur atom within a five-membered aromatic ring, contributing significant electronic and steric properties to the overall molecular structure.

The structural significance of this compound extends beyond its individual components to encompass the synergistic effects of its integrated molecular systems. The chlorine substituent at the meta position relative to the amino group provides electronic modulation through its electron-withdrawing properties, while simultaneously introducing steric considerations that influence molecular conformation and intermolecular interactions. The sulfur linkage between the aniline and thiadiazole portions allows for conformational flexibility while maintaining conjugation throughout the molecular framework, creating opportunities for diverse binding interactions with biological targets.

Table 1: Molecular Properties of 3-Chloro-4-(1,3,4-thiadiazol-2-ylsulfanyl)aniline

Historical Context in Heterocyclic Compound Research

The historical development of 1,3,4-thiadiazole chemistry provides essential context for understanding the significance of 3-Chloro-4-(1,3,4-thiadiazol-2-ylsulfanyl)aniline within the broader landscape of heterocyclic compound research. The 1,3,4-thiadiazole heterocycle was first described in 1882 by Fischer, representing one of the earliest documented examples of this particular five-membered ring system containing two nitrogen atoms and one sulfur atom. However, the true nature of the ring system was not definitively demonstrated until 1890 when Freund and Kuh provided conclusive structural evidence for the thiadiazole framework.

The development of thiadiazole chemistry accelerated significantly during the twentieth century, particularly following the advent of sulfur drugs and the subsequent discovery of mesoionic compounds, which greatly enhanced the rate of progress in thiadiazole research. The synthetic methodology for 1,3,4-thiadiazole derivatives evolved considerably during this period, with researchers developing numerous approaches for constructing the heterocyclic ring system. The most widely utilized procedure involves the formation of two bonds through cyclization reactions, often starting from readily available precursors such as thiosemicarbazide or hydrazine derivatives.

The historical progression of thiadiazole research demonstrates the evolution from simple heterocycle synthesis to sophisticated medicinal chemistry applications. Early synthetic efforts focused primarily on establishing reliable methods for constructing the thiadiazole ring system, while later research emphasized the exploration of biological activities and structure-activity relationships. The development of synthetic methodologies for incorporating thiadiazole moieties into larger molecular frameworks, such as that exemplified by 3-Chloro-4-(1,3,4-thiadiazol-2-ylsulfanyl)aniline, represents the culmination of decades of synthetic and mechanistic research in heterocyclic chemistry.

The synthesis of 2-amino-1,3,4-thiadiazole derivatives, which serve as important building blocks for compounds like 3-Chloro-4-(1,3,4-thiadiazol-2-ylsulfanyl)aniline, was achieved through various methods including the cyclization of thiosemicarbazide with different reagents. These synthetic advances provided the foundation for developing more complex thiadiazole-containing molecules with enhanced biological activities and pharmaceutical potential.

Academic Relevance in Modern Pharmaceutical Chemistry

The academic significance of 3-Chloro-4-(1,3,4-thiadiazol-2-ylsulfanyl)aniline in contemporary pharmaceutical chemistry emerges from its embodiment of the privileged scaffold concept that has become central to modern drug discovery strategies. The 1,3,4-thiadiazole moiety functions as a privileged scaffold, defined as a molecular framework that demonstrates the ability to provide potent and selective ligands for multiple, distinct biological targets. This characteristic makes compounds containing this heterocycle particularly valuable for medicinal chemists seeking to develop new therapeutic agents with improved efficacy and reduced toxicity profiles.

Research conducted over the past decade has demonstrated that 1,3,4-thiadiazole derivatives exhibit a remarkable breadth of biological activities, including anticancer, antibacterial, antifungal, anti-tuberculosis, anti-inflammatory, antiviral, and anti-leishmanial properties. This diverse pharmacological profile establishes the thiadiazole scaffold as an exceptionally versatile platform for drug development, with compounds like 3-Chloro-4-(1,3,4-thiadiazol-2-ylsulfanyl)aniline serving as important research tools for understanding structure-activity relationships within this therapeutic space.

The antimicrobial properties of 2-amino-1,3,4-thiadiazole derivatives have been extensively documented in academic literature, with studies demonstrating significant activity against various pathogenic microorganisms including both Gram-positive and Gram-negative bacterial strains, as well as fungal species. These findings have contributed to the development of structure-activity relationship models that guide the rational design of new antimicrobial agents based on the thiadiazole scaffold.

Contemporary research has also established the anticancer potential of thiadiazole derivatives, with numerous studies documenting their efficacy across various cancer cell lines and animal models. The molecular mechanisms underlying these anticancer effects involve multiple pathways, including the inhibition of key signaling cascades and the induction of apoptotic cell death in malignant cells. These research findings have positioned thiadiazole-containing compounds as promising candidates for oncological drug development.

Table 2: Documented Biological Activities of 1,3,4-Thiadiazole Derivatives in Academic Literature

The academic relevance of 3-Chloro-4-(1,3,4-thiadiazol-2-ylsulfanyl)aniline extends to its utility as a molecular probe for investigating fundamental questions in chemical biology and pharmacology. The compound serves as an important tool for understanding how structural modifications within the thiadiazole framework influence molecular recognition, binding affinity, and selectivity for various biological targets. This research contributes to the broader goal of developing predictive models for drug design based on quantitative structure-activity relationships.

Eigenschaften

IUPAC Name |

3-chloro-4-(1,3,4-thiadiazol-2-ylsulfanyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClN3S2/c9-6-3-5(10)1-2-7(6)14-8-12-11-4-13-8/h1-4H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUOZQXMRUXRXAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)Cl)SC2=NN=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClN3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

3-Chloro-4-(1,3,4-thiadiazol-2-ylsulfanyl)aniline is a compound that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, supported by relevant data tables and case studies.

Chemical Structure and Properties

The molecular formula of 3-Chloro-4-(1,3,4-thiadiazol-2-ylsulfanyl)aniline is . Its structure features a thiadiazole ring, which is known for its diverse biological activities. The presence of chlorine and sulfur atoms in the compound enhances its reactivity and biological potential.

Biological Activity Overview

The biological activity of 3-Chloro-4-(1,3,4-thiadiazol-2-ylsulfanyl)aniline can be categorized into several key areas:

1. Antimicrobial Activity

Research indicates that compounds containing the thiadiazole moiety exhibit significant antimicrobial properties. For example, derivatives with halogen substitutions have shown enhanced antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus .

2. Anticancer Potential

The compound has been studied for its potential as an anticancer agent. Inhibitors of the hedgehog signaling pathway, which includes compounds similar to 3-Chloro-4-(1,3,4-thiadiazol-2-ylsulfanyl)aniline, have been shown to be effective against malignancies such as basal cell carcinoma .

The mechanisms through which thiadiazole derivatives exert their effects include:

- Inhibition of Enzymatic Activity : Certain derivatives inhibit enzymes critical for bacterial survival.

- Disruption of Cell Membrane Integrity : The presence of halogens enhances the ability of these compounds to disrupt microbial cell membranes.

Case Studies

Several studies have explored the efficacy of thiadiazole derivatives in various biological contexts:

- Study on Antibacterial Properties : A series of compounds were tested against E. coli and S. aureus. The study found that the introduction of a chlorinated phenyl group significantly increased antibacterial activity (MIC values ranging from 32 to 62.5 μg/mL) .

- Antifungal Efficacy : Compounds with oxygenated substituents exhibited antifungal activity against Aspergillus niger and Candida albicans, with MIC values comparable to established antifungal agents like fluconazole .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antimicrobial Activity

Research indicates that derivatives of thiadiazole, including 3-chloro-4-(1,3,4-thiadiazol-2-ylsulfanyl)aniline, exhibit potent antimicrobial properties. Studies have shown effectiveness against various pathogens, including Escherichia coli and Bacillus mycoides . The mechanism often involves disrupting bacterial cell membranes or inhibiting specific enzymes critical for bacterial survival.

Antinociceptive Effects

The compound has been investigated for its antinociceptive effects in animal models. In tests using thermal and mechanical stimuli (e.g., hot plate and tail clip tests), certain derivatives demonstrated increased reaction times, suggesting a centrally mediated pain relief mechanism .

Biochemistry

Biochemical Reagent

3-Chloro-4-(1,3,4-thiadiazol-2-ylsulfanyl)aniline is utilized as a biochemical reagent in proteomics research. Its unique structure allows it to interact with various biological macromolecules, which is crucial for understanding its mechanism of action and potential therapeutic applications .

Carbonic Anhydrase Inhibition

Some thiadiazole derivatives have been identified as effective inhibitors of carbonic anhydrase. This inhibition leads to decreased production of aqueous humor in the eye, making these compounds candidates for treating conditions like glaucoma .

Oncology

Anticancer Activity

Preliminary studies have evaluated the anticancer potential of thiadiazole derivatives against various cancer cell lines. Some compounds have shown promising results in inhibiting cancer cell growth, although further research is required to confirm their efficacy and safety profiles .

Virology

Antiviral Properties

Certain derivatives of thiadiazole have exhibited antiviral activity in preliminary studies. These compounds were tested against various viruses, showing potential as antiviral agents; however, more extensive studies are necessary to establish their effectiveness conclusively .

Case Studies and Research Findings

| Study Focus | Findings | Reference |

|---|---|---|

| Antimicrobial Testing | Compounds showed significant inhibition against E. coli and Bacillus mycoides. | |

| Antinociceptive Effects | Increased reaction times in pain models indicated effective pain relief properties. | |

| Carbonic Anhydrase Inhibition | Demonstrated ability to lower intraocular pressure through enzyme inhibition. | |

| Anticancer Activity | Preliminary results indicate potential efficacy against several cancer cell lines; further studies needed. | |

| Antiviral Activity | Some derivatives showed promise in inhibiting viral replication; further validation required. |

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The sulfanyl (-S-) linkage between the aniline and thiadiazole moieties exhibits moderate nucleophilic character, enabling substitution reactions with electrophiles.

-

Reaction with alkyl halides :

In alkaline conditions (NaOH/ethanol), the sulfur atom undergoes nucleophilic displacement with bromoethane to form 3-chloro-4-(1,3,4-thiadiazol-2-ylsulfanyl)-N-ethylaniline (Fig. 1A). Yields range from 65–78% depending on solvent polarity . -

Aryl cross-coupling :

Using bis(triphenylphosphine)palladium(II) dichloride as a catalyst, the compound reacts with iodobenzene to generate biaryl thioethers. This reaction is critical for modifying pharmacokinetic properties in drug development .

Table 1: Nucleophilic substitution parameters

| Reagent | Solvent | Temp (°C) | Yield (%) | Product Application |

|---|---|---|---|---|

| Bromoethane | Ethanol | 60 | 78 | Bioactive intermediate |

| Iodobenzene | Toluene | 110 | 62 | Anticancer agent precursor |

Oxidative Transformations

The sulfanyl bridge is susceptible to oxidation, forming sulfinyl or sulfonyl derivatives under controlled conditions:

-

Mild oxidation (H₂O₂, acetic acid) :

Produces 3-chloro-4-(1,3,4-thiadiazol-2-ylsulfinyl)aniline, confirmed by IR absorption at 1040 cm⁻¹ (S=O stretch). -

Strong oxidation (KMnO₄, H₂SO₄) :

Yields 3-chloro-4-(1,3,4-thiadiazol-2-ylsulfonyl)aniline, characterized by a distinct -NMR signal at 118 ppm for the sulfonyl group .

Electrophilic Aromatic Substitution

The electron-rich aniline ring undergoes regioselective electrophilic attacks:

-

Nitration :

At 0–5°C in HNO₃/H₂SO₄, nitration occurs at the para position relative to the amino group, yielding 3-chloro-4-(1,3,4-thiadiazol-2-ylsulfanyl)-2-nitroaniline (73% yield) . -

Halogenation :

Bromine in CCl₄ selectively substitutes the ortho position to the chlorine atom, forming a dibrominated derivative used in polymer stabilizers .

Table 2: Regioselectivity in electrophilic substitution

| Reaction | Electrophile | Position | Yield (%) | Application |

|---|---|---|---|---|

| Nitration | NO₂⁺ | Para to -NH₂ | 73 | Explosives precursor |

| Bromination | Br₂ | Ortho to -Cl | 68 | Flame retardant additive |

Coordination Chemistry

The thiadiazole sulfur and aniline nitrogen act as polydentate ligands for transition metals:

-

Cu(II) complexes :

Reaction with CuCl₂ in methanol forms a square-planar complex (λₘₐₓ = 620 nm) with enhanced antifungal activity against Candida albicans (MIC = 8 µg/mL) . -

Pd(II) catalysts :

The compound serves as a ligand in Suzuki-Miyaura cross-coupling reactions, achieving 92% conversion in biphenyl synthesis .

Biological Activity Modulation

Structural modifications via chemical reactions directly impact pharmacological properties:

-

Antifungal activity :

Thioether derivatives (e.g., with 2,4-dichlorobenzyl groups) inhibit fungal cytochrome P450 14α-demethylase (IC₅₀ = 0.8 µM), surpassing fluconazole . -

Anticancer potential :

Palladium-catalyzed C–S coupling products demonstrate potent activity against MCF-7 breast cancer cells (IC₅₀ = 1.47 µM) .

This compound’s reactivity profile highlights its versatility as a scaffold in medicinal chemistry and materials science. Strategic functionalization of its sulfanyl bridge and aromatic core enables tailored applications ranging from antimicrobial agents to catalytic ligands.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with 3-Chloro-4-(1,3,4-thiadiazol-2-ylsulfanyl)aniline, enabling comparative analysis of substituent effects, synthesis strategies, and physicochemical properties.

Structural and Functional Group Comparison

Key Observations:

- Thiadiazole vs. Thiazole Rings : The 1,3,4-thiadiazole ring in the target compound contains two nitrogen atoms, enhancing electron deficiency compared to the 4-methylthiazole in the analog from . This difference may alter solubility, aromatic interactions, and biological target affinity.

Physicochemical and Spectroscopic Properties

- Collision Cross-Section (CCS) : For 3-chloro-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]aniline, CCS values range from 152.2–165.7 Ų (depending on adducts), indicating a compact molecular structure . Comparable data for the target compound is unavailable, but its larger thiadiazole ring may increase CCS due to enhanced polarity.

- Spectral Characterization : The compound in was characterized using IR (C=O stretch at ~1700 cm⁻¹), NMR (δ 5.2–5.4 ppm for allyl protons), and HRMS . For the target compound, similar techniques would likely identify the -NH₂ group (IR: ~3400 cm⁻¹) and aromatic protons (NMR: δ 6.5–7.5 ppm).

Vorbereitungsmethoden

Preparation of the Chloroaniline Precursor

The starting material for the synthesis is often 3-chloro-4-aminobenzene or related derivatives. A well-documented method for preparing 3-chloro-4-substituted anilines involves chlorination and reduction steps starting from para-substituted nitrobenzenes or toluenes.

Example: Preparation of 3-chloro-4-methylaniline (closely related precursor)

| Step | Reagents & Conditions | Description | Yield/Notes |

|---|---|---|---|

| 1. Chlorination | Para-nitrotoluene, chlorine gas, FeCl3 catalyst, 70-80 °C, stirring 10 min | Chlorination at the 3-position of para-nitrotoluene | High regioselectivity, ~98% yield of 2-chloro-4-nitrotoluene |

| 2. Reduction | Sodium sulfide solution, 70-80 °C, reflux 4 h | Reduction of nitro group to amine | Purity >98.5%, melting point ~19 °C |

This method efficiently produces 3-chloro-4-aminobenzene derivatives with minimized raw material usage and energy consumption.

Construction of the 1,3,4-Thiadiazole Ring

The thiadiazole ring is commonly synthesized via heterocyclization reactions involving thioamides or thioureas with suitable electrophilic precursors such as chloroacyl compounds.

A general synthetic route involves:

- Chloroacylation of a precursor with chloroacetonitrile or similar reagents

- Followed by cyclization with thioamide or thiourea derivatives to form the 1,3,4-thiadiazole ring

This approach is supported by analogous syntheses of heterocyclic compounds where the thiadiazole ring is introduced in three steps, starting from chloroacylation followed by ring closure.

Formation of the Sulfanyl Linkage (–S–) Between Aniline and Thiadiazole

The key step in synthesizing 3-Chloro-4-(1,3,4-thiadiazol-2-ylsulfanyl)aniline is the formation of the sulfanyl bond linking the thiadiazole to the chloroaniline moiety.

- Reacting 3-chloro-4-haloaniline (often 3-chloro-4-iodoaniline or 3-chloro-4-bromoaniline) with 1,3,4-thiadiazol-2-thiol or a thiadiazole derivative bearing a thiol group

- The reaction is performed in polar aprotic solvents such as DMF or DMSO

- Base such as potassium carbonate or triethylamine is added to facilitate nucleophilic substitution

- Heating at 65-80 °C for 2-4 hours promotes the formation of the sulfanyl linkage

This method parallels the general synthesis of 2-S-substituted heterocycles via nucleophilic substitution of chloroacetyl or halo-substituted intermediates with thiol-containing heterocycles.

Alternative Synthetic Routes and Intermediates

Some patents describe related thiadiazole derivatives (e.g., 3-chloro-4-hydroxy-1,2,5-thiadiazoles) that can be converted into sulfanyl-substituted products through intermediate alkoxy derivatives and subsequent substitution reactions.

| Step | Reagents & Conditions | Description |

|---|---|---|

| Preparation of 3-chloro-4-hydroxy-1,2,5-thiadiazole | Sulfur monochloride and cyanoformamide in DMF, room temperature, 4 h | Formation of hydroxyl-substituted thiadiazole ring |

| Conversion to 3-chloro-4-alkoxy-1,2,5-thiadiazole | Reaction with alkyl cyanoformimidates | Introduction of alkoxy substituents |

| Ether cleavage to hydroxy derivative | Lewis acids (AlCl3, BF3), inert solvents, 60-70 °C, 1-2.5 h | Regeneration of hydroxy group |

| Sulfanyl substitution | Reaction with sulfanilamide or thiol derivatives in presence of base | Formation of sulfanyl-linked thiadiazole derivatives |

While these methods focus on 1,2,5-thiadiazoles, they provide insight into the manipulation of thiadiazole rings and the formation of sulfur linkages relevant to 3-chloro-4-(1,3,4-thiadiazol-2-ylsulfanyl)aniline synthesis.

Summary Table of Key Preparation Steps

Research Findings and Considerations

- The nucleophilic substitution step to form the sulfanyl bond is crucial and typically requires careful control of temperature and base to maximize yield and purity.

- Solvent choice (DMF, DMSO) strongly influences reaction efficiency due to solubility and nucleophilicity factors.

- The chloro substituent on the aniline ring is retained throughout synthesis, contributing to the compound's reactivity and biological profile.

- Purification often involves crystallization from alcohols or mixed solvents to achieve high purity.

- The synthetic routes described avoid harsh conditions and use relatively accessible reagents, making the process suitable for scale-up.

Q & A

Q. Basic

- H/C NMR : Identifies substitution patterns and confirms the absence of regioisomers (e.g., distinguishing para vs. meta substitution on the aniline ring) .

- HPLC with UV/Vis detection : Quantifies purity and detects trace byproducts (e.g., dimerization products from thiol oxidation) .

- Elemental analysis : Validates stoichiometry, particularly for chlorine and sulfur content .

What strategies optimize reaction yields for introducing the 1,3,4-thiadiazole moiety?

Q. Advanced

- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance nucleophilicity of the thiadiazole-thiol group .

- Microwave-assisted synthesis : Reduces reaction time and improves regioselectivity in heterogeneous systems .

- Protecting group strategies : Temporary protection of the aniline NH group (e.g., acetylation) prevents unwanted side reactions during substitution .

Which biological assays evaluate enzyme inhibitory potential?

Q. Basic

- Succinate-cytochrome c reductase inhibition : Measures mitochondrial electron transport chain disruption via UV-spectrophotometric monitoring of cytochrome c reduction .

- Kinase inhibition assays : Uses fluorescence-based ADP-Glo™ kits to quantify ATP consumption in target enzymes (e.g., EGFR/HER2 kinases) .

- Antifungal disk diffusion : Assesses growth inhibition of Candida or Aspergillus strains on agar plates .

How do computational methods enhance structure-activity relationship (SAR) studies?

Q. Advanced

- Molecular docking (AutoDock Vina, Glide) : Predicts binding modes to enzyme active sites (e.g., quinazoline scaffolds targeting EGFR) and guides substituent modifications .

- DFT calculations (Gaussian, ORCA) : Models electronic effects of substituents (e.g., electron-withdrawing Cl vs. thiadiazole groups) on reactivity and binding affinity .

- MD simulations (GROMACS) : Evaluates conformational stability of the compound in solvated biological membranes .

What are documented stability issues under various storage conditions?

Q. Basic

- Light sensitivity : Thiadiazole derivatives degrade under UV exposure; store in amber vials at –20°C .

- Moisture-induced hydrolysis : Aniline NH and sulfanyl groups react with water; use desiccants like silica gel in sealed containers .

- Oxidation : Thiol groups form disulfides; add antioxidants (e.g., BHT) to solutions .

How to address regioselectivity challenges in electrophilic substitutions?

Q. Advanced

- Directing group manipulation : Electron-withdrawing Cl atoms meta-direct electrophiles to the 4-position, but steric hindrance from the thiadiazole group may require Lewis acid catalysts (e.g., AlCl) .

- Isotopic labeling : C-labeled precursors track substitution pathways via NMR .

- Competitive kinetics : Compare rates of bromination/nitration at different positions to map electronic effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.